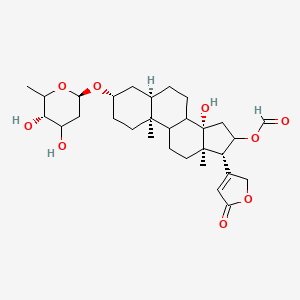
Lanadoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used to treat various heart conditions, including atrial fibrillation, atrial flutter, and heart failure . Lanadoxin works by increasing the force of myocardial contractions, thereby improving the efficiency of the heart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanadoxin is typically extracted from the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified extract is then subjected to chemical reactions to isolate digoxin.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from Digitalis lanata, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .
Análisis De Reacciones Químicas
Types of Reactions: Lanadoxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .
Aplicaciones Científicas De Investigación
Lanadoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cardiac glycosides and their interactions with other molecules.
Biology: Employed in research on cellular ion transport mechanisms and their role in cardiac function.
Medicine: Investigated for its potential in treating other conditions beyond heart failure, such as certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mecanismo De Acción
Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances myocardial contractility, thereby improving cardiac output .
Comparación Con Compuestos Similares
Digitoxin: Another cardiac glycoside with a similar mechanism of action but different pharmacokinetics.
Ouabain: A cardiac glycoside that is less commonly used due to its higher toxicity.
Deslanoside: Similar to Lanadoxin but with a shorter duration of action.
Uniqueness: this compound is unique due to its well-established therapeutic profile, relatively favorable safety margin, and extensive clinical use. Its ability to improve heart function without significantly affecting mortality rates makes it a valuable treatment option for heart failure and atrial fibrillation .
Propiedades
Número CAS |
53735-73-2 |
|---|---|
Fórmula molecular |
C30H44O9 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
Clave InChI |
IOXIBFLACIBMNF-RBRVDKDNSA-N |
SMILES isomérico |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Borate(1-), bis[1,2-benzenediolato(2-)-kappaO,kappaO']-, hydrogen, (T-4)-](/img/structure/B13749639.png)
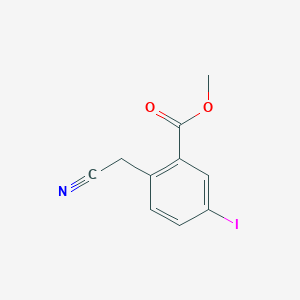
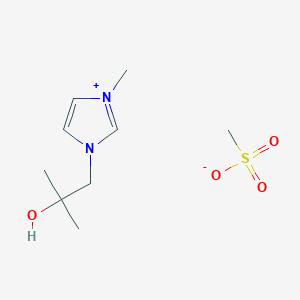
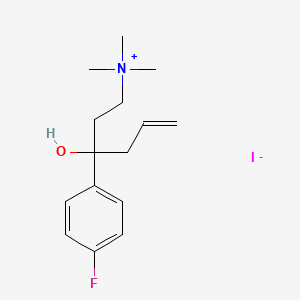

![6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13749677.png)
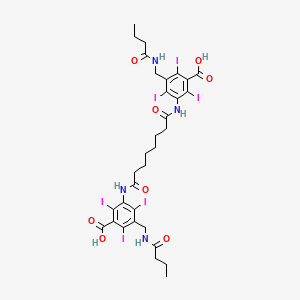
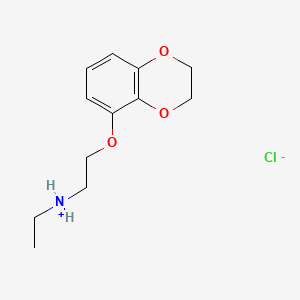
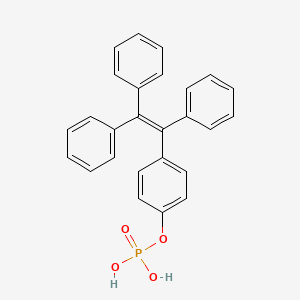
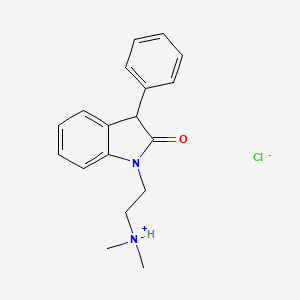
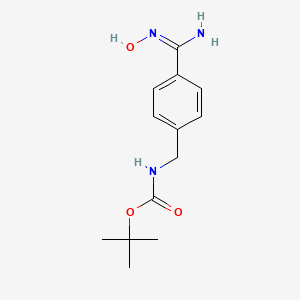
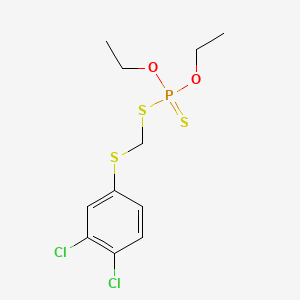
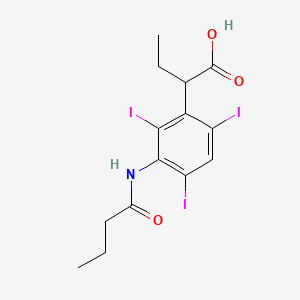
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
